N-Ethylpropionamide

Description

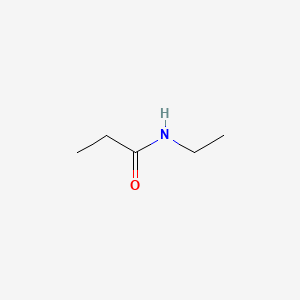

Structure

3D Structure

Propriétés

IUPAC Name |

N-ethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-5(7)6-4-2/h3-4H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMDIECEEGFXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334619 | |

| Record name | N-Ethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-72-6 | |

| Record name | N-Ethylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethylpropionamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and analysis of N-Ethylpropionamide (NEPA). This document is intended to be a core resource, offering detailed experimental protocols, structured data, and visual workflows to support research and development activities.

Core Chemical Properties

N-Ethylpropionamide, also known as N-ethylpropanamide, is a secondary amide with the chemical formula C5H11NO.[1][2] It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of N-Ethylpropionamide is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C5H11NO | [1][2][4] |

| Molecular Weight | 101.15 g/mol | [5] |

| CAS Number | 5129-72-6 | [1][2][4] |

| IUPAC Name | N-ethylpropanamide | [6] |

| Boiling Point | 116 °C / 25mmHg | [4] |

| Density | 0.91 g/cm³ | [4] |

| Refractive Index | 1.4340-1.4370 | [4] |

| Flash Point | 108.3 °C | [4] |

| LogP | 0.92340 | [4] |

| Water Solubility | Soluble | [7] |

Spectral Data

Key spectral data for N-Ethylpropionamide are summarized in Table 2. This information is critical for its identification and characterization.

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 101. | [1] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a strong absorption band around 1640 cm⁻¹ (C=O stretching of the amide) and a band around 3300 cm⁻¹ (N-H stretching). | |

| ¹H NMR Spectroscopy | Predicted shifts (CDCl₃): ~1.15 ppm (t, 3H, CH₃-CH₂-N), ~1.17 ppm (t, 3H, CH₃-CH₂-C=O), ~2.2-2.4 ppm (q, 2H, -CH₂-C=O), ~3.28 ppm (q, 2H, -CH₂-N), ~5.5-7.5 ppm (br s, 1H, NH). Note: Due to hindered rotation around the amide C-N bond, broadened or multiple signals may be observed. | [8] |

| ¹³C NMR Spectroscopy | Predicted shifts (CDCl₃): ~10-12 ppm (CH₃-CH₂-C=O), ~15.0 ppm (CH₃-CH₂-N), ~30-32 ppm (-CH₂-C=O), ~34.6 ppm (-CH₂-N), ~174-176 ppm (C=O). | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-Ethylpropionamide.

Synthesis of N-Ethylpropionamide

A common and effective method for the synthesis of N-Ethylpropionamide is the reaction of propanoic acid with ethylamine (B1201723).[9] This can be achieved through the formation of a more reactive acyl chloride intermediate.

Reaction: Propionyl chloride + Ethylamine → N-Ethylpropionamide + HCl

Materials:

-

Propionyl chloride

-

Ethylamine

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Triethylamine (B128534) (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add propionyl chloride (1.0 equivalent) dropwise to the cooled ethylamine solution using an addition funnel. The reaction is exothermic, and the temperature should be maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-Ethylpropionamide.

-

If necessary, the crude product can be further purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Analytical Methodologies

Accurate quantification and characterization of N-Ethylpropionamide are crucial for quality control and research purposes. The following are generalized protocols for common analytical techniques.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like N-Ethylpropionamide.[10][11]

Sample Preparation:

-

Prepare a stock solution of N-Ethylpropionamide in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

-

Create a series of calibration standards by diluting the stock solution.

-

For complex matrices (e.g., biological fluids), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

Instrumentation (Typical Parameters):

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless inlet, with an injection volume of 1 µL.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

HPLC can be used for the quantification of N-Ethylpropionamide, particularly for less volatile samples or when coupled with a mass spectrometer (LC-MS).[12][13]

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulate matter.

-

For complex matrices, protein precipitation followed by centrifugation or solid-phase extraction may be required.

Instrumentation (Typical Parameters):

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with or without a modifier like formic acid for MS compatibility).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detector: UV detector (if the analyte has a chromophore) or a mass spectrometer (for higher sensitivity and selectivity).

-

Biological Activity and Drug Development Context

Currently, there is limited publicly available information on the specific biological activities, mechanism of action, or associated signaling pathways of N-Ethylpropionamide. Its structural similarity to other short-chain amides suggests potential applications as a solvent, stabilizer, or excipient in pharmaceutical formulations. Furthermore, its role as a synthetic intermediate allows for its incorporation into a wide range of more complex molecules with potential therapeutic activities.[3]

Given the lack of specific data, further research is warranted to explore the pharmacological and toxicological profile of N-Ethylpropionamide to determine its potential for direct application in drug development. Areas for future investigation could include its effects on cell viability, receptor binding assays, and preliminary in vivo studies.

Safety and Handling

N-Ethylpropionamide is considered to be irritating to the eyes, respiratory system, and skin.[6] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. For detailed safety information, refer to the Safety Data Sheet (SDS).[14]

References

- 1. Propanamide, N-ethyl- [webbook.nist.gov]

- 2. Propanamide, N-ethyl- [webbook.nist.gov]

- 3. N-Ethylpropionamide [myskinrecipes.com]

- 4. N-ETHYLPROPIONAMIDE|lookchem [lookchem.com]

- 5. N-Ethylpropionamide 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. N-Ethylpropionamide | C5H11NO | CID 521324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound N-Ethylpropionamide (FDB004542) - FooDB [foodb.ca]

- 8. benchchem.com [benchchem.com]

- 9. quora.com [quora.com]

- 10. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Separation of 2-Chloro-N,N-diethylpropionamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Separation of N-Ethyl-2,2-diisopropylbutanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. N-ETHYLPROPIONAMIDE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to N-Ethylpropionamide: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of N-Ethylpropionamide. It includes detailed experimental protocols for its characterization and visualizations to aid in understanding its structure and analytical workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for N-Ethylpropionamide.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| IUPAC Name | N-ethylpropanamide | [1] |

| CAS Number | 5129-72-6 | [1] |

| Density | 0.91 g/cm³ | [2] |

| Boiling Point | 116 °C / 25 mmHg | [2] |

| Refractive Index | 1.4340 - 1.4370 | [2] |

| Water Solubility | 12.7 g/L (Predicted) | [3] |

| logP | 0.98 (Predicted) | [3] |

| Polar Surface Area | 32.59 Ų (Predicted) | [3] |

Molecular Structure

N-Ethylpropionamide is a secondary carboxylic acid amide, characterized by a propionyl group attached to the nitrogen atom of an ethylamine.[3]

References

An In-depth Technical Guide to the Synthesis of N-Ethylpropionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for N-Ethylpropionamide (N-ethylpropanamide), a valuable amide in various chemical and pharmaceutical applications. This document details the core synthetic pathways, providing in-depth experimental protocols, quantitative data for comparison, and visualizations of the reaction mechanisms and workflows.

Overview of Synthetic Strategies

N-Ethylpropionamide is most commonly synthesized through the formation of an amide bond between an ethylamine (B1201723) nucleophile and a three-carbon electrophilic acyl source derived from propionic acid. The primary laboratory and industrial methods include the acylation of ethylamine with propionyl chloride, the direct coupling of propionic acid with ethylamine using a coupling agent, and a multi-step synthesis commencing from 1-butene (B85601). A potential, though less commonly detailed, route involves the Beckmann rearrangement of pentan-3-one oxime.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for the principal synthesis routes to N-Ethylpropionamide, allowing for a direct comparison of their efficacy and reaction conditions.

| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Yield (%) | Reaction Temperature (°C) |

| Route 1: Acylation with Propionyl Chloride | Propionyl chloride, Ethylamine | Triethylamine or NaOH | 80-95 | 0 to Room Temperature |

| Route 2: Amide Coupling (DCC) | Propionic acid, Ethylamine | DCC (Dicyclohexyl-carbodiimide) | 70-90 | 0 to Room Temperature |

| Route 3: Multi-step from 1-Butene | 1-Butene, O₃, Zn/H₂O, CrO₃, Ethylamine, DCC | Multiple | Variable | Variable |

| Route 4: Beckmann Rearrangement | Pentan-3-one oxime | Strong Acid (e.g., H₂SO₄) | Not specified | Elevated |

Detailed Synthesis Routes and Experimental Protocols

Route 1: Synthesis from Propionyl Chloride and Ethylamine

This is one of the most efficient and high-yielding methods for the laboratory-scale synthesis of N-Ethylpropionamide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where ethylamine attacks the electrophilic carbonyl carbon of propionyl chloride. A base is required to neutralize the hydrochloric acid byproduct.[1][2]

Reaction Pathway:

Caption: Reaction scheme for the synthesis of N-Ethylpropionamide from Propionyl Chloride.

Experimental Protocol:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with ethylamine (1.0 equivalent) dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or diethyl ether.

-

Reaction: The solution is cooled to 0 °C in an ice bath. Triethylamine (1.1 equivalents) is added as a scavenger base.[2] Propionyl chloride (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel over 30 minutes, ensuring the temperature is maintained below 10 °C. A white precipitate of triethylammonium chloride will form.[2]

-

Monitoring and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of water.

-

Purification: The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with dilute HCl (to remove excess amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.[2] The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude N-Ethylpropionamide.[2] Further purification can be achieved by vacuum distillation.

Route 2: Synthesis from Propionic Acid and Ethylamine (DCC Coupling)

This method involves the direct condensation of propionic acid and ethylamine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid, facilitating the nucleophilic attack by the amine and subsequent dehydration.[2]

Reaction Pathway:

Caption: Reaction pathway for the DCC-mediated coupling of Propionic Acid and Ethylamine.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve propionic acid (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add ethylamine (1.0 equivalent) to the solution. In a separate container, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Addition: Slowly add the DCC solution to the stirred mixture of propionic acid and ethylamine. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitoring and Workup: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. Once the reaction is complete, filter off the precipitated DCU.

-

Purification: Wash the filtrate with dilute hydrochloric acid and then with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product. Further purification can be achieved by column chromatography or distillation.

Route 3: Multi-step Synthesis from 1-Butene

This synthetic route begins with an alkene and proceeds through an aldehyde and carboxylic acid intermediate. It is a more complex pathway but utilizes readily available starting materials.

Overall Workflow:

Caption: Workflow for the multi-step synthesis of N-Ethylpropionamide starting from 1-Butene.

Experimental Protocols:

-

Step 1: Ozonolysis of 1-Butene to Propionaldehyde

-

A solution of 1-butene in an inert solvent like dichloromethane is cooled to -78 °C.

-

Ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the alkene.

-

The reaction mixture is then treated with a reducing agent, such as zinc dust and water, to decompose the ozonide and yield propionaldehyde and formaldehyde.[3][4] The products are separated by distillation. Yields for this step can be high, often exceeding 72%.[5]

-

-

Step 2: Oxidation of Propionaldehyde to Propionic Acid

-

Propionaldehyde is placed in a reactor with a catalyst, such as a cobalt salt (e.g., cobalt acetate) and phosphoric acid.[6]

-

The reactor is pressurized with an inert gas and then with oxygen.[6]

-

The reaction is heated (e.g., 90-100 °C) for several hours.[6]

-

After cooling, the propionic acid is purified by distillation. This oxidation step can achieve high yields, with reported conversions of propionaldehyde up to 95% and selectivity for propionic acid of 98%, resulting in an overall yield of around 93%.[6]

-

-

Step 3: Amidation of Propionic Acid

-

The propionic acid obtained is then converted to N-Ethylpropionamide using the DCC coupling method as described in Route 2 .

-

Route 4: Beckmann Rearrangement of Pentan-3-one Oxime (Potential Route)

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an N-substituted amide.[7][8] For pentan-3-one oxime, the migration of one of the ethyl groups would lead to the formation of N-Ethylpropionamide. This route is theoretically viable but less documented with specific experimental data for this particular substrate.

Reaction Pathway:

Caption: Proposed Beckmann rearrangement route to N-Ethylpropionamide.

Experimental Protocol (Generalized):

-

Oxime Formation: Pentan-3-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., potassium carbonate) in a solvent like methanol (B129727) to form pentan-3-one oxime.

-

Rearrangement: The purified pentan-3-one oxime is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated.[7] The ethyl group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates to the nitrogen, leading to the formation of N-Ethylpropionamide after hydrolysis of the intermediate.[7]

-

Workup and Purification: The reaction mixture is neutralized and the product is extracted with an organic solvent. Purification is typically achieved through distillation or chromatography.

Conclusion

The synthesis of N-Ethylpropionamide can be achieved through several viable routes. The acylation of ethylamine with propionyl chloride offers a high-yield and straightforward laboratory method. The DCC coupling of propionic acid provides a good alternative, avoiding the use of a reactive acyl chloride. The multi-step synthesis from 1-butene is more complex but relies on basic industrial feedstocks. While the Beckmann rearrangement presents an interesting academic pathway, its practical application for this specific amide requires further detailed investigation. The choice of the optimal synthesis route will depend on factors such as the desired scale, available starting materials, and the required purity of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. testbook.com [testbook.com]

- 4. quora.com [quora.com]

- 5. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones [organic-chemistry.org]

- 6. CN1597654A - Catalyst and method for propionaldehyde oxidation to propionic acid - Google Patents [patents.google.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

physical and chemical properties of N-Ethylpropionamide

An In-depth Technical Guide on the Core Properties of N-Ethylpropionamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the (CAS: 5129-72-6). It includes structured data on its core attributes, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes and relationships.

Core Molecular and Physical Properties

N-Ethylpropionamide, also known as N-ethylpropanamide, is a secondary amide that presents as a colorless to yellow liquid at room temperature.[1][2] It is classified as a secondary carboxylic acid amide, characterized by a carbonyl group bonded to a nitrogen atom which is, in turn, bonded to one hydrogen and one alkyl group.[3]

Identifiers and Structure

| Identifier | Value | Source |

| IUPAC Name | N-ethylpropanamide | [1][4] |

| CAS Number | 5129-72-6 | [1][4][5] |

| Molecular Formula | C₅H₁₁NO | [1][4][6] |

| Canonical SMILES | CCC(=O)NCC | [1][4] |

| InChI Key | ABMDIECEEGFXNC-UHFFFAOYSA-N | [1][4][5] |

Physicochemical Data

The following table summarizes key quantitative .

| Property | Value | Unit | Source |

| Molecular Weight | 101.15 | g/mol | [1][4][6] |

| Appearance | Colorless to Yellow Liquid | - | [1][2] |

| Boiling Point | 116 (at 25 mmHg) | °C | [1][2][7][8] |

| Density | 0.91 | g/cm³ | [6][7][8] |

| Refractive Index | 1.434 - 1.437 | - | [6][8] |

| Water Solubility | 12.7 (Predicted) | g/L | [3] |

| logP (Octanol/Water) | 0.532 (Calculated) | - | [9] |

| pKa (Strongest Acidic) | 5.31 (Predicted) | - | [3] |

| pKa (Strongest Basic) | 7.2 (Predicted) | - | [3] |

Experimental Protocols

This section details generalized, yet comprehensive, methodologies for the synthesis and characterization of N-Ethylpropionamide, adaptable for a standard laboratory setting.

Synthesis via Acyl Chloride

The most common and efficient laboratory synthesis involves the amidation of an acyl chloride (propionyl chloride) with an amine (ethylamine). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Materials:

-

Propionyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve ethylamine and a tertiary amine base (e.g., triethylamine, to act as an acid scavenger) in an anhydrous solvent.

-

Cool the solution in an ice bath (0-5 °C) with continuous stirring.

-

Slowly add propionyl chloride dropwise to the cooled amine solution using an addition funnel. The reaction is exothermic and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt byproduct.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used in the reaction (e.g., dichloromethane).

-

Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, saturated sodium bicarbonate to remove unreacted acyl chloride, and finally with brine.

-

Dry the organic layer over an anhydrous salt like MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-Ethylpropionamide.

-

The crude product can be purified further by fractional distillation under reduced pressure.

References

- 1. N-Ethylpropionamide 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. N-Ethylpropionamide [myskinrecipes.com]

- 3. Showing Compound N-Ethylpropionamide (FDB004542) - FooDB [foodb.ca]

- 4. N-Ethylpropionamide | C5H11NO | CID 521324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanamide, N-ethyl- [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. N-ETHYLPROPIONAMIDE|lookchem [lookchem.com]

- 9. Propanamide, N-ethyl- (CAS 5129-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

N-Ethylpropionamide: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Ethylpropionamide (N-ethylpropanamide), a secondary carboxylic acid amide. This document collates available quantitative solubility data, details relevant experimental protocols for solubility determination, and presents a visualization of its synthesis pathway. This information is intended to be a valuable resource for professionals in research and development, particularly in the fields of chemistry and pharmaceuticals.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a specific temperature and pressure. Understanding the solubility of a substance like N-Ethylpropionamide is critical in various scientific applications, including:

-

Drug Development: Solubility significantly influences a drug's formulation, bioavailability, and route of administration.

-

Chemical Synthesis: It is a key parameter for reaction kinetics, purification processes (such as crystallization), and product formulation.

-

Analytical Chemistry: Knowledge of solubility is essential for developing analytical methods, such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry.

Quantitative Solubility Data

Currently, experimentally determined quantitative solubility data for N-Ethylpropionamide in a wide range of organic solvents is limited in publicly available literature. The majority of the available data pertains to its solubility in water and is often based on predictive models.

Table 1: Solubility of N-Ethylpropionamide in Water

| Solvent | Temperature (°C) | Solubility | Method | Source |

| Water | Not Specified | 12.7 g/L | Predicted (ALOGPS) | FooDB[1] |

| Water | Not Specified | log₁₀(S) = -0.88 mol/L | Predicted (Crippen) | Cheméo |

Note: The log₁₀(S) value of -0.88 mol/L can be converted to approximately 13.2 g/L.

Table 2: Qualitative and Predicted Solubility in Other Solvents

While specific quantitative data is scarce, N-Ethylpropionamide, as a polar amide, is expected to be soluble in polar organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvent with a high capacity for dissolving a wide range of compounds. |

| Acetone | Soluble | Polar aprotic solvent. |

| Dichloromethane | Likely Soluble | Moderately polar solvent. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, direct experimental determination is necessary. The following are detailed methodologies for commonly employed and robust techniques for determining the solubility of a compound like N-Ethylpropionamide.

Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of N-Ethylpropionamide to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Separate the solid phase from the liquid phase by centrifugation or filtration. It is crucial to maintain the temperature during this step to prevent changes in solubility.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of N-Ethylpropionamide in the diluted sample using a validated analytical technique such as HPLC-UV, GC-MS, or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Gravimetric Method

This is a straightforward and accurate method, particularly for solutes with low volatility.

Methodology:

-

Preparation of a Saturated Solution:

-

Follow step 1 of the Shake-Flask Method to prepare a saturated solution at a constant temperature.

-

-

Sample Collection and Solvent Evaporation:

-

Carefully withdraw a known and precise volume of the clear supernatant.

-

Transfer the aliquot to a pre-weighed, inert container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Determine the mass of the dissolved N-Ethylpropionamide by subtracting the initial weight of the container from the final weight.

-

Express the solubility as the mass of the solute per volume of the solvent (e.g., in g/L).

-

Synthesis of N-Ethylpropionamide

N-Ethylpropionamide is typically synthesized via the Schotten-Baumann reaction, which is a method for forming amides from amines and acyl chlorides.

Schotten-Baumann Reaction Pathway

The synthesis involves the reaction of propionyl chloride with ethylamine (B1201723) in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of N-Ethylpropionamide via the Schotten-Baumann reaction.

Experimental Workflow for Synthesis

The following diagram outlines a general workflow for the laboratory synthesis of N-Ethylpropionamide.

Caption: Generalized workflow for the synthesis of N-Ethylpropionamide.

References

An In-depth Technical Guide to N-ethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-ethylpropanamide, a secondary amide with applications in organic synthesis and potential relevance to the pharmaceutical industry. This document details its chemical and physical properties, outlines synthetic protocols, and discusses its applications, particularly as a building block and a solvent.

Chemical and Physical Properties

N-ethylpropanamide, with the IUPAC name N-ethylpropanamide, is a clear, colorless liquid at room temperature.[1][2][3] It is classified as a secondary carboxylic acid amide.[4] The key quantitative properties of N-ethylpropanamide are summarized in the tables below.

Table 1: Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | N-ethylpropanamide | [1] |

| Synonyms | N-Ethylpropionamide, Propanamide, N-ethyl- | [1][2][3] |

| CAS Number | 5129-72-6 | [1][2][3] |

| Molecular Formula | C5H11NO | [1][2][3] |

| Molecular Weight | 101.15 g/mol | [1] |

| Canonical SMILES | CCC(=O)NCC | [1] |

| InChI Key | ABMDIECEEGFXNC-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Unit | Source |

| Boiling Point | 417.84 (Predicted) | K | [5] |

| Melting Point | 248.70 (Predicted) | K | [5] |

| Density | 0.91 (Experimental) | g/cm³ | |

| Water Solubility | 12.7 (Predicted) | g/L | [4] |

| logP (Octanol/Water) | 0.532 (Predicted) | - | [5] |

| Refractive Index | 1.4340-1.4370 | - |

Experimental Protocols: Synthesis of N-ethylpropanamide

N-ethylpropanamide can be synthesized through several established methods in organic chemistry. Two common protocols are detailed below.

2.1. Synthesis from Propanoyl Chloride and Ethylamine (B1201723)

This is a highly efficient laboratory-scale method involving the nucleophilic acyl substitution of a reactive carboxylic acid derivative.

-

Reaction: Propanoyl chloride + Ethylamine → N-ethylpropanamide + HCl

-

Materials:

-

Propanoyl chloride

-

Ethylamine (as a solution in a suitable solvent like THF or water)

-

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct

-

Anhydrous organic solvent (e.g., dichloromethane (B109758) or diethyl ether)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

-

Procedure:

-

In a round-bottom flask, dissolve ethylamine and the non-nucleophilic base in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add propanoyl chloride dropwise to the cooled and stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

2.2. Multi-step Synthesis from an Alkene (1-Butene) [6]

This pathway demonstrates the synthesis from a simple hydrocarbon precursor.

-

Step 1: Ozonolysis of 1-Butene (B85601) [6]

-

Reaction: 1-Butene is treated with ozone (O3) followed by a reductive workup with zinc (Zn) to yield propanal.[6]

-

Protocol:

-

Pass ozone gas through a solution of 1-butene in a suitable solvent (e.g., dichloromethane) at a low temperature (-78 °C) until a blue color persists.

-

Purge the solution with an inert gas to remove excess ozone.

-

Add zinc dust and water to the reaction mixture and stir to decompose the ozonide.

-

Separate the organic layer and isolate the propanal.

-

-

-

Step 2: Oxidation of Propanal to Propanoic Acid [6]

-

Reaction: Propanal is oxidized to propanoic acid using an oxidizing agent like chromium trioxide (CrO3).[6]

-

Protocol:

-

Dissolve propanal in a suitable solvent (e.g., acetone).

-

Slowly add the oxidizing agent to the solution while maintaining the temperature.

-

After the reaction is complete, work up the reaction mixture to isolate the propanoic acid.

-

-

-

Step 3: Amide Coupling to form N-ethylpropanamide [6]

-

Reaction: Propanoic acid is coupled with ethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).[6]

-

Protocol:

-

Dissolve propanoic acid in an anhydrous solvent (e.g., dichloromethane).

-

Add DCC to the solution.

-

Add ethylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Filter off the dicyclohexylurea byproduct.

-

Work up the filtrate to isolate the final product, N-ethylpropanamide.

-

-

Applications in Research and Drug Development

While N-ethylpropanamide itself is not a therapeutic agent, its structural motif is relevant in medicinal chemistry. Amide functionalities are prevalent in drug molecules. Furthermore, derivatives of N-ethylpropanamide can serve as important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7]

A notable example is the use of a structurally related compound, 3-amino-N-ethyl-2,2-dimethylpropanamide, as a key intermediate in the synthesis of Aliskiren.[7] Aliskiren is a direct renin inhibitor used for the treatment of hypertension.[7] It acts on the Renin-Angiotensin-Aldosterone System (RAAS), a critical signaling pathway in blood pressure regulation.[7]

N-ethylpropanamide has also been investigated as a polar aprotic solvent for organic reactions, offering a potential alternative to more common solvents.[8]

Visualizations

4.1. Logical Relationship: Classification of N-ethylpropanamide

Caption: Hierarchical classification of N-ethylpropanamide.

4.2. Experimental Workflow: Synthesis of N-ethylpropanamide

Caption: Workflow for the synthesis of N-ethylpropanamide.

4.3. Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS).

Safety and Handling

N-ethylpropanamide is considered to have potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid inhalation of vapors and contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide is intended for informational purposes for research and development professionals. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical and perform a thorough risk assessment.

References

- 1. N-Ethylpropionamide | C5H11NO | CID 521324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanamide, N-ethyl- [webbook.nist.gov]

- 3. Propanamide, N-ethyl- [webbook.nist.gov]

- 4. Showing Compound N-Ethylpropionamide (FDB004542) - FooDB [foodb.ca]

- 5. Propanamide, N-ethyl- (CAS 5129-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. homework.study.com [homework.study.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

N-Ethylpropionamide: A Technical Safety and Hazard Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for N-Ethylpropionamide (CAS No. 5129-72-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this substance in a laboratory or research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of N-Ethylpropionamide is presented in the table below. This data is essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| CAS Number | 5129-72-6 | [1][2] |

| Appearance | Colorless to Yellow Liquid | Fisher Scientific |

| Boiling Point | 116 °C at 25 mmHg | [1] |

| Density | 0.91 g/cm³ | [1] |

| Flash Point | 108.3 °C | [1] |

| Refractive Index | 1.4340-1.4370 | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.92340 | [1] |

| Water Solubility | Soluble | [3] |

Hazard Identification and Classification

N-Ethylpropionamide is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification

The following table summarizes the GHS hazard classification for N-Ethylpropionamide.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source:[2]

GHS Label Elements

The GHS label for N-Ethylpropionamide includes the following elements:

-

Pictogram:

-

-

Signal Word: Warning [2]

-

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.[4][5][6]

| Code | Prevention | Response | Storage | Disposal |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | P302+P352 | P403+P233 | P501 |

| P264 | Wash skin thoroughly after handling. | P304+P340 | P405 | Dispose of contents/container to an approved waste disposal plant. |

| P271 | Use only outdoors or in a well-ventilated area. | P305+P351+P338 | Store in a well-ventilated place. Keep container tightly closed. | |

| P280 | Wear protective gloves/eye protection/face protection. | P312 | Store locked up. | |

| P321 | ||||

| P332+P313 | ||||

| P337+P313 | ||||

| P362+P364 |

Note: The specific text for each P-code can be found in GHS documentation.[4][5][6]

Toxicological Information

Aliphatic amides as a class exhibit a wide range of toxicological profiles.[7] While some are relatively harmless, others can have more significant effects.[8][9][10] Given the GHS classification of N-Ethylpropionamide as an irritant, it is crucial to handle it with appropriate precautions to avoid direct contact.

Experimental Protocols

Specific experimental protocols for the toxicological testing of N-Ethylpropionamide are not publicly available. However, the hazard classifications are likely based on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the principles of the most relevant OECD test guidelines for skin and eye irritation.

Skin Irritation Testing (based on OECD Test Guideline 439)

The in vitro skin irritation test is designed to predict the potential of a substance to cause reversible skin damage.[11][12][13][14]

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model is used, which is a three-dimensional tissue construct that mimics the upper layers of human skin.[13]

-

Application: The test substance (N-Ethylpropionamide) is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours) in a fresh medium.[14]

-

Viability Assessment: After incubation, the viability of the tissue is determined using a cell viability assay, most commonly the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to a purple formazan (B1609692) product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.[14]

-

Classification: A substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[14]

Eye Irritation Testing (based on various in vitro OECD Test Guidelines)

Several in vitro methods are available to assess the eye irritation potential of a chemical, aiming to reduce or replace the use of animal testing. These include tests using reconstructed human cornea-like epithelium (RhCE) or other cell-based assays.[15][16][17][18]

General Methodology (example using an RhCE model, OECD TG 492):

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model is employed.[18]

-

Application and Exposure: The test substance is applied to the surface of the corneal tissue model for a specified duration.

-

Post-Exposure Incubation: The tissue is rinsed and incubated in a fresh medium.

-

Viability Measurement: Similar to the skin irritation test, cell viability is measured, often using the MTT assay.

-

Classification: The substance is classified based on the extent of cytotoxicity (reduction in cell viability). A significant reduction in viability indicates the potential for serious eye damage or eye irritation.

Visualized Workflows and Hazard Relationships

The following diagrams, created using Graphviz, illustrate key logical relationships and workflows relevant to the safe handling and hazard assessment of N-Ethylpropionamide.

Safe Handling and Storage

To mitigate the risks associated with N-Ethylpropionamide, the following handling and storage procedures should be followed:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure to N-Ethylpropionamide, follow these first-aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Considerations

Dispose of N-Ethylpropionamide and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for N-Ethylpropionamide provided by the manufacturer before handling the substance.

References

- 1. N-ETHYLPROPIONAMIDE|lookchem [lookchem.com]

- 2. N-Ethylpropionamide | C5H11NO | CID 521324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound N-Ethylpropionamide (FDB004542) - FooDB [foodb.ca]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. GHS precautionary statements - Wikipedia [en.wikipedia.org]

- 6. chem-space.com [chem-space.com]

- 7. researchgate.net [researchgate.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. x-cellr8.com [x-cellr8.com]

- 15. thepsci.eu [thepsci.eu]

- 16. gba-group.com [gba-group.com]

- 17. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

- 18. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

An In-depth Technical Guide to the Physicochemical Properties of N-Ethylpropionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of N-Ethylpropionamide, complete with detailed experimental protocols for their determination. The information is curated to support research and development activities where precise physicochemical data is paramount.

Core Physicochemical Data

The accurate determination of a compound's boiling and melting points is fundamental for its identification, purity assessment, and handling.[1][2][3] N-Ethylpropionamide is a secondary carboxylic acid amide with distinct thermal properties.[4] The quantitative data for its boiling and melting points are summarized below.

| Property | Value | Conditions |

| Boiling Point | 116 °C | at 25 mmHg |

| Melting Point | 105 °C | (lit.) |

Citations: Boiling Point[5][6][7][8][9], Melting Point[7]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling and melting points of N-Ethylpropionamide.

For substances available in limited quantities, the micro-boiling point method is a convenient and accurate approach.[10][11]

Materials:

-

N-Ethylpropionamide sample (~0.5 mL)

-

Small test tube (e.g., 150mm diameter)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., metal heating block or Thiele tube)[1][10]

-

Clamping and stand apparatus

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of the N-Ethylpropionamide sample into the small test tube.[11]

-

Capillary Insertion: Insert the capillary tube, with its open end down, into the liquid sample.

-

Apparatus Setup:

-

Heating and Observation:

-

Begin heating the apparatus gently. Initially, a stream of bubbles will emerge from the capillary tube as trapped air expands and is expelled.[10]

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[10] This occurs when the vapor pressure of the liquid equals the atmospheric pressure.[11]

-

-

Temperature Recording:

-

Confirmation (Thiele Tube Method): Alternatively, after observing a rapid stream of bubbles, heating can be stopped. The moment the bubbling ceases and the liquid is drawn back into the capillary tube corresponds to the boiling point.[10]

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[1][13] The sharpness of the melting range is a strong indicator of the sample's purity; pure compounds typically exhibit a sharp melting point within a 0.5-1.0°C range, whereas impurities lead to a depressed and broader melting range.[1][2]

Materials:

-

Dry, powdered N-Ethylpropionamide sample

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not powdered)

Procedure:

-

Sample Preparation: Ensure the N-Ethylpropionamide sample is completely dry and finely powdered.[13]

-

Capillary Packing:

-

Press the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long section of glass tubing, to pack the solid tightly into the sealed end.[14]

-

The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[13][14]

-

Heating and Determination:

-

If the approximate melting point is known (around 105°C), heat the apparatus rapidly to about 15-20°C below this temperature.[15]

-

Reduce the heating rate significantly, to approximately 1-2°C per minute, as you approach the expected melting point.[1][15] A slow heating rate is critical for the system to maintain thermal equilibrium, ensuring an accurate reading.[15]

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid becomes visible.

-

Record the temperature at which the entire sample has completely melted into a clear liquid.

-

The recorded values constitute the melting point range. For a pure sample, this range should be narrow.

-

Logical and Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the primary physical properties of an N-Ethylpropionamide sample.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Showing Compound N-Ethylpropionamide (FDB004542) - FooDB [foodb.ca]

- 5. N-ETHYLPROPIONAMIDE|lookchem [lookchem.com]

- 6. N-Ethylpropionamide [myskinrecipes.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. N-Ethylpropionamide 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. chembk.com [chembk.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. vernier.com [vernier.com]

- 13. westlab.com [westlab.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of N-Ethylpropionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the available quantitative spectroscopic data for N-Ethylpropionamide.

Mass Spectrometry (MS)

The mass spectrum of N-Ethylpropionamide is characterized by a molecular ion peak and several fragment ions. The data presented in Table 1 was obtained from the NIST WebBook, acquired via electron ionization (EI).

Table 1: Mass Spectrometry Data for N-Ethylpropionamide

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 27 | 25.1 |

| 28 | 10.4 |

| 29 | 100.0 |

| 30 | 69.7 |

| 44 | 72.0 |

| 57 | 63.2 |

| 72 | 62.1 |

| 101 | 92.6 |

Infrared (IR) Spectroscopy

Infrared spectroscopy of N-Ethylpropionamide reveals characteristic absorption bands corresponding to its functional groups. The primary vibrational modes of interest are the carbonyl (C=O) stretch of the amide group and the N-H stretch.

Table 2: Key Infrared Absorption Bands for N-Ethylpropionamide

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Amide (C=O) | Stretch | ~1640 |

| Amide (N-H) | Stretch | ~3300 |

Experimental Protocols

This section outlines generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to elucidate the molecular weight and fragmentation pattern of N-Ethylpropionamide.

Methodology:

-

Sample Preparation: A dilute solution of N-Ethylpropionamide is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile.

-

Injection: The sample solution is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is first vaporized and passed through a GC column to separate it from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for small molecules like N-Ethylpropionamide. In this process, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in N-Ethylpropionamide by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a liquid sample like N-Ethylpropionamide, a thin film is created by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the empty salt plates is recorded to account for any atmospheric and instrumental absorptions.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer, and the infrared spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

Objective: To determine the structure of a molecule by analyzing the magnetic properties of its atomic nuclei. While specific data for N-Ethylpropionamide was not found, a general protocol for acquiring such data is provided below.

Methodology:

-

Sample Preparation:

-

Approximately 5-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

-

Instrument Setup:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved signals.

-

-

Data Acquisition:

-

For ¹H NMR, a pulse sequence is applied to excite the proton nuclei. The resulting free induction decay (FID) signal is recorded.

-

For ¹³C NMR, a different pulse sequence, often with proton decoupling, is used to excite the carbon-13 nuclei and record the FID.

-

-

Data Processing:

-

The FID is converted into a spectrum using a Fourier transform.

-

The spectrum is phased to ensure all peaks are in the correct absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The chemical shifts are referenced to the TMS signal.

-

The integrals of the ¹H NMR signals are calculated to determine the relative number of protons for each signal. The splitting patterns (multiplicity) and coupling constants are analyzed to deduce the connectivity of the atoms.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like N-Ethylpropionamide.

Caption: General workflow for spectroscopic analysis.

N-Ethylpropionamide: A Technical Guide to its Mechanism of Action in Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylpropionamide (NEPA) is a secondary amide that serves as a versatile chemical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from its bifunctional nature, possessing both a nucleophilic nitrogen (after deprotonation) and an electrophilic carbonyl carbon, allowing it to be a valuable building block for more complex molecular architectures.[3] This technical guide provides an in-depth analysis of the mechanism of action of N-Ethylpropionamide in chemical reactions, focusing on its role as a reactant and intermediate. Due to a lack of specific kinetic data for NEPA as a solvent, its potential solvent effects will be discussed based on the established principles of polar aprotic solvents.

Physicochemical Properties of N-Ethylpropionamide

A comprehensive understanding of the physicochemical properties of N-Ethylpropionamide is essential for its effective application in synthesis and for predicting its behavior in reaction media. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H11NO | [4][5] |

| Molecular Weight | 101.15 g/mol | [4][5] |

| CAS Number | 5129-72-6 | [4][5] |

| Appearance | Colorless to Yellow Liquid | |

| Boiling Point | 116 °C @ 25 mmHg | [2][4][6] |

| Density | 0.91 g/cm³ | [4][6] |

| Refractive Index | 1.4340 - 1.4370 | [4][6] |

| LogP | 0.92340 | [6] |

| Polar Surface Area | 32.59 Ų | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Water Solubility | 12.7 g/L (Predicted) | [7] |

Mechanism of Action in Synthesis

The primary role of N-Ethylpropionamide in organic synthesis is as a reactant, specifically as a precursor for the formation of more complex amides and other nitrogen-containing compounds. Its synthesis and subsequent reactions are governed by the principles of nucleophilic acyl substitution.

Synthesis of N-Ethylpropionamide

N-Ethylpropionamide is typically synthesized via the reaction of an activated propionic acid derivative, most commonly propionyl chloride, with ethylamine (B1201723).[7] This reaction proceeds through a nucleophilic addition-elimination mechanism.

Experimental Protocol: Synthesis of N-Ethylpropionamide (Generalized)

This protocol is based on the general procedure for the synthesis of secondary amides from acyl chlorides and amines.[5][7]

Materials:

-

Propionyl chloride

-

Ethylamine

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Triethylamine (B128534) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve ethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add propionyl chloride (1.0 equivalent) dropwise to the cooled solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-Ethylpropionamide.

-

The crude product can be purified by distillation or column chromatography.

Characterization: The identity and purity of the synthesized N-Ethylpropionamide can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[5]

N-Ethylpropionamide as a Building Block in Drug and Agrochemical Synthesis

N-Ethylpropionamide serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] In these multi-step syntheses, the N-ethylpropionamide moiety is incorporated into the final molecular structure.

While specific, detailed protocols for the use of N-Ethylpropionamide in the synthesis of commercial products are often proprietary, the general principle involves its reaction with other molecules to build a more complex scaffold. For example, derivatives of N-ethylamides are used in the synthesis of fungicides.[8]

N-Ethylpropionamide as a Solvent: Theoretical Considerations

While N-Ethylpropionamide is primarily used as a reactant, its structural features—a polar amide group and the absence of acidic protons—classify it as a polar aprotic solvent.[6] There is a significant lack of empirical data on the kinetic effects of N-Ethylpropionamide as a solvent. However, its mechanism of action in this role can be predicted based on the well-established behavior of other polar aprotic solvents in nucleophilic substitution reactions.

In SN2 reactions, polar aprotic solvents are known to increase the reaction rate compared to polar protic solvents.[9][10] This is because they can effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile) through hydrogen bonding. This leaves the nucleophile "naked" and more reactive.[9]

Conversely, for SN1 reactions, which proceed through a carbocation intermediate, a polar protic solvent is generally preferred as it can stabilize both the carbocation and the leaving group through hydrogen bonding. A polar aprotic solvent like N-Ethylpropionamide would be less effective at stabilizing these charged species, potentially slowing down the reaction rate compared to a protic solvent.

Conclusion

N-Ethylpropionamide is a valuable and versatile secondary amide with a primary role as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its synthesis and reactions are predominantly governed by the nucleophilic acyl substitution mechanism. While its properties suggest it could function as a polar aprotic solvent, there is a notable absence of specific kinetic data in the scientific literature to quantify its effect on reaction rates. Future research into the solvent effects of N-Ethylpropionamide could further expand its utility in organic synthesis. The experimental protocols and reaction mechanisms detailed in this guide provide a foundational understanding for researchers and professionals working with this important chemical compound.

References

- 1. N-ETHYLPROPIONAMIDE|lookchem [lookchem.com]

- 2. N-Ethylpropionamide [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 10. One moment, please... [chemistrysteps.com]

A Technical Guide to the Commercial Sourcing and Verification of N-Ethylpropionamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the commercial landscape for N-Ethylpropionamide (CAS No: 5129-72-6), a chemical compound relevant to various research and development applications. It outlines key suppliers, available product specifications, and a procedural workflow for procurement and quality verification, ensuring the integrity of materials for scientific study.

Physicochemical Properties of N-Ethylpropionamide

N-Ethylpropionamide is a colorless liquid at room temperature.[1][2] Its fundamental properties are summarized below, as reported by various suppliers.

| Property | Value | Source |

| CAS Number | 5129-72-6 | [1][2] |

| Molecular Formula | C5H11NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| Physical State | Liquid (at 20°C) | [1][2] |

| Purity (Typical) | >99.0% (GC) | [1][2][3][4][5] |

| Appearance | Colorless to Almost Colorless Liquid | [1][6] |

| Specific Gravity | 0.91 | [1][2] |

| Refractive Index | 1.44 | [1][2] |

Commercial Suppliers and Product Offerings

A variety of chemical suppliers offer N-Ethylpropionamide in research-grade quantities. Purity levels are most commonly determined by Gas Chromatography (GC).[1][2][3][5] The following table summarizes offerings from several prominent international and domestic suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the vendor.

| Supplier | Purity Specification | Available Quantities |

| TCI (Tokyo Chemical Industry) | >99.0% (GC) | 5g, 25g |

| AK Scientific, Inc. | Not specified | 5g, 25g |

| American Custom Chemicals Corp. | 99.00% | 100g |

| Crysdot | 97% | 100g |

| J & K SCIENTIFIC LTD. | Not specified | Not specified |

| Meryer (Shanghai) Chemical Technology | Not specified | Not specified |

| Energy Chemical | Not specified | Not specified |

| Shanghai Macklin Biochemical Co., Ltd. | Not specified | Not specified |

| Shanghai Yuanye Bio-Technology Co. | Not specified | Not specified |

Procurement and Verification Workflow

The process of acquiring and validating a chemical reagent for research is critical to ensure experimental reproducibility and accuracy. The workflow involves identifying a suitable supplier, procuring the compound, and performing in-house quality control checks to verify its identity and purity before use in experiments.

References

Methodological & Application

N-Ethylpropionamide: Application Notes and Protocols for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-Ethylpropionamide as a promising polar aprotic solvent for various applications in organic synthesis. Due to the limited availability of direct experimental data for N-Ethylpropionamide in certain reactions, this document combines its known physicochemical properties with established principles of organic chemistry to offer valuable guidance and starting points for research and process development.

Physicochemical Properties of N-Ethylpropionamide

Table 1: Physicochemical Properties of N-Ethylpropionamide and Comparison with Common Polar Aprotic Solvents

| Property | N-Ethylpropionamide | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |

| CAS Number | 5129-72-6[1][2] | 68-12-2 | 127-19-5 | 872-50-4 | 67-68-5 |

| Molecular Formula | C₅H₁₁NO[1][2] | C₃H₇NO | C₄H₉NO | C₅H₉NO | C₂H₆OS |

| Molecular Weight ( g/mol ) | 101.15[1][2] | 73.09 | 87.12 | 99.13 | 78.13 |

| Boiling Point (°C) | 116 (at 25 mmHg)[3] | 153 | 165 | 202 | 189 |

| Melting Point (°C) | 105[3] | -61 | -20 | -24 | 19 |

| Density (g/cm³) | 0.91[3] | 0.944 | 0.94 | 1.028 | 1.100 |

| Dielectric Constant (ε) | Not Reported | 36.7 | 37.8 | 32.2 | 46.7 |

| Viscosity (cP at 25°C) | Not Reported | 0.802 | 0.92 | 1.67 | 1.99 |

| Flash Point (°C) | -32[3] | 58 | 63 | 91 | 87 |

Safety and Handling

N-Ethylpropionamide is classified as a hazardous substance. It is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][3] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[3] It is a combustible material and should be stored in a cool, dry, and well-ventilated place away from sources of ignition.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Applications in Organic Synthesis

Based on its polar aprotic nature, N-Ethylpropionamide is anticipated to be a suitable solvent for a variety of organic reactions that are favored by such media. Its ability to dissolve both organic substrates and inorganic reagents, while poorly solvating anions, can enhance the reactivity of nucleophiles.

Nucleophilic Substitution Reactions (Sₙ2)

Polar aprotic solvents are known to accelerate the rates of Sₙ2 reactions by solvating the cation of the nucleophilic salt, thereby leaving the anion "naked" and more reactive.[4][5][6] N-Ethylpropionamide, with its expected high polarity, is a promising candidate for this class of reactions.

Caption: General workflow for an Sₙ2 reaction using N-Ethylpropionamide.

Protocol: General Procedure for Sₙ2 Reaction

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the alkyl halide (1.0 equiv.) and the nucleophile (1.2 equiv.).

-

Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N-Ethylpropionamide via syringe to achieve a desired concentration (e.g., 0.1-1.0 M).

-

Reaction: Stir the mixture at room temperature or heat to an appropriate temperature (e.g., 50-100 °C) while monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Table 2: Expected Performance of N-Ethylpropionamide in Sₙ2 Reactions (Qualitative)

| Solvent | Relative Rate of Sₙ2 | Cation Solvation | Anion Solvation | Expected Product Yield |

| N-Ethylpropionamide | High (Predicted) | Good | Poor | Good to Excellent |